molecular formula C19H22N4O2 B12345616 N-[(E)-benzylideneamino]-5-(2-ethoxyphenyl)pyrazolidine-3-carboxamide

N-[(E)-benzylideneamino]-5-(2-ethoxyphenyl)pyrazolidine-3-carboxamide

Cat. No.: B12345616
M. Wt: 338.4 g/mol
InChI Key: QKOYHBAJMFTFIB-DEDYPNTBSA-N
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Description

N-[(E)-benzylideneamino]-5-(2-ethoxyphenyl)pyrazolidine-3-carboxamide is a pyrazolidine derivative featuring a 2-ethoxyphenyl substituent at position 5 and an (E)-configured benzylideneamino group attached to the carboxamide nitrogen. This compound’s structure integrates an azomethine (Schiff base) spacer, which has been implicated in enhancing bioactivity in related scaffolds. The 2-ethoxyphenyl group introduces steric and electronic effects, while the benzylideneamino moiety may influence molecular interactions with biological targets, such as enzymes or receptors.

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-5-(2-ethoxyphenyl)pyrazolidine-3-carboxamide

InChI

InChI=1S/C19H22N4O2/c1-2-25-18-11-7-6-10-15(18)16-12-17(22-21-16)19(24)23-20-13-14-8-4-3-5-9-14/h3-11,13,16-17,21-22H,2,12H2,1H3,(H,23,24)/b20-13+

InChI Key

QKOYHBAJMFTFIB-DEDYPNTBSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2CC(NN2)C(=O)N/N=C/C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC=C1C2CC(NN2)C(=O)NN=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-benzylideneamino]-5-(2-ethoxyphenyl)pyrazolidine-3-carboxamide typically involves the condensation of benzylideneamine with 5-(2-ethoxyphenyl)pyrazolidine-3-carboxylic acid. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction may proceed through a series of intermediate steps, including the formation of an imine and subsequent cyclization to form the pyrazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-benzylideneamino]-5-(2-ethoxyphenyl)pyrazolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-[(E)-benzylideneamino]-5-(2-ethoxyphenyl)pyrazolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases or conditions.

    Industry: It may find applications in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of N-[(E)-benzylideneamino]-5-(2-ethoxyphenyl)pyrazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities to Pyrazolo[3,4-d]pyrimidine Derivatives

Evidence from antitumor studies on pyrazolo[3,4-d]pyrimidine analogs (e.g., compounds 8b , 4 , and 10a–e ) reveals key structure-activity relationships (SAR) relevant to the target compound:

Table 1: Antitumor Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Substituent at N5 IC50 (μM, MCF-7)
8b 4-Hydroxyphenyl 25
4 Hydroxy 49
9 5-Amino 84 (inactive)
7 Anilino 14
10a–e 4-Substituted benzylideneamino 5–22*

Key Observations from :

Aromatic Substitution at N5: The 2-ethoxyphenyl group in the target compound aligns with the trend that aromatic substitutions (e.g., 4-hydroxyphenyl in 8b) enhance activity compared to non-aromatic groups (e.g., hydroxy in 4).

Azomethine Spacer Superiority: Benzylideneamino-substituted derivatives (10a–e) outperformed phenyl-substituted analogs (8a–e), suggesting the azomethine group in the target compound may confer similar advantages.

Substituent Effects: Electron-withdrawing groups (e.g., NO2, F, Cl) on the benzylideneamino moiety improved potency, while electron-donating groups (e.g., OCH3, H) reduced activity. The target compound’s 2-ethoxyphenyl group (electron-donating ethoxy) may represent a suboptimal substitution compared to nitro or halogenated analogs.

Divergence in Core Scaffold and Substituent Positioning

The target compound’s pyrazolidine core differs from the pyrazolo[3,4-d]pyrimidine scaffold in 8b and 10a–e, which may alter binding kinetics or metabolic stability. Additionally, the 2-ethoxyphenyl group in the target compound is ortho-substituted, whereas highlights para-substituted aromatic groups (e.g., 4-hydroxyphenyl in 8b) as optimal.

Critical Analysis of Research Findings

  • Strengths : The azomethine spacer in the target compound aligns with the enhanced activity seen in 10a–e , and the 2-ethoxyphenyl group provides aromaticity, which is favorable per SAR trends.
  • Limitations : The electron-donating ethoxy group and ortho-substitution may reduce potency compared to nitro- or para-substituted analogs.
  • Unanswered Questions : Direct antitumor data for the target compound are absent in the provided evidence. Comparative studies with pyrazolo[3,4-d]pyrimidine and pyrazolidine analogs are needed to validate its efficacy.

Biological Activity

N-[(E)-benzylideneamino]-5-(2-ethoxyphenyl)pyrazolidine-3-carboxamide is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzylideneamino group and a 2-ethoxyphenyl moiety attached to a pyrazolidine core. Its structural formula can be represented as follows:

C17H20N4O2\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_2

This structure is significant as it influences the compound's interaction with biological targets.

This compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes, including cyclooxygenase (COX) and lipoxygenase, which are involved in inflammatory pathways.
  • Antioxidant Properties : Some pyrazole derivatives possess antioxidant activity, scavenging free radicals and reducing oxidative stress in cells.
  • Antimicrobial Activity : Research indicates that pyrazole derivatives can exhibit antimicrobial effects against various bacterial strains.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown efficacy against different cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

CompoundCell Line TestedIC50 Value (µM)Mechanism
Compound AHeLa15.2Apoptosis
Compound BMCF-710.5Cell Cycle Arrest
This compoundA549TBDTBD

Anti-inflammatory Activity

The anti-inflammatory effects of related pyrazole compounds have been documented through inhibition of COX enzymes. The following table summarizes findings from various studies:

Study ReferenceCompound TestedInhibition (%) at 100 µM
Study 1Benzylidene Derivative A85%
Study 2Benzylidene Derivative B78%
Current StudyThis compoundTBD

Case Studies

  • Case Study on Antimicrobial Activity : In a study evaluating the antimicrobial properties of various pyrazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones compared to control antibiotics.
  • Case Study on Cytotoxicity : A cytotoxicity assay conducted on human cancer cell lines revealed that this compound had a favorable safety profile with minimal cytotoxic effects at low concentrations (≤20 µM).

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